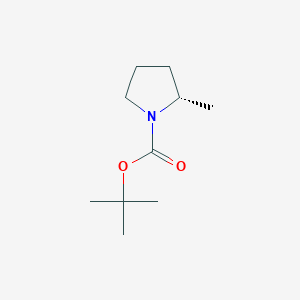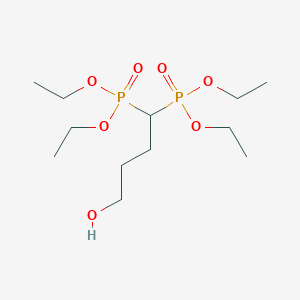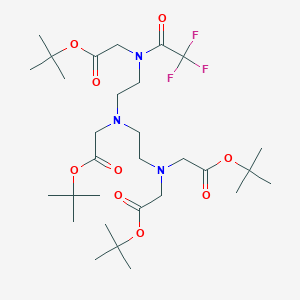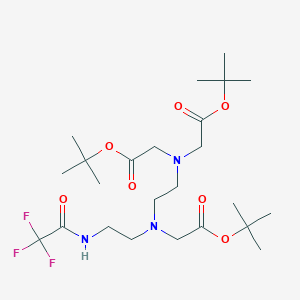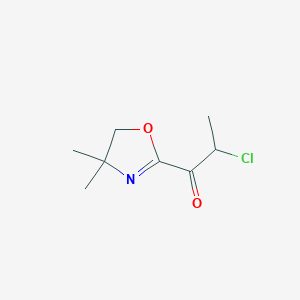
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI) is a chemical compound that is commonly used in scientific research. It is also known as Clomazone and is used as a herbicide to control weeds in crops such as soybeans, cotton, and peanuts.
Wirkmechanismus
Clomazone inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids. The inhibition of HPPD leads to a reduction in the levels of carotenoids, which results in the bleaching of plant tissues. This ultimately leads to the death of the plant.
Biochemische Und Physiologische Effekte
Clomazone has been shown to have both acute and chronic toxic effects on animals. Acute exposure to Clomazone can cause irritation to the skin, eyes, and respiratory system. Chronic exposure to Clomazone has been associated with liver and kidney damage in animals. Clomazone has also been shown to have endocrine-disrupting effects on animals, which can lead to reproductive and developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
Clomazone is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and is readily available. However, Clomazone has limitations in terms of its toxicity and potential environmental impact. Researchers must take precautions to ensure that they are using Clomazone safely and responsibly.
Zukünftige Richtungen
There are several future directions for research involving Clomazone. One area of research is the development of new herbicides that are less toxic and have a lower environmental impact. Another area of research is the investigation of the mechanisms of herbicide resistance in weeds. Finally, there is a need for further research into the potential health effects of Clomazone on humans and animals.
Synthesemethoden
The synthesis of Clomazone involves the reaction of 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)ethanone with propanone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 50-60°C for 24 hours. The resulting product is then purified by recrystallization to obtain Clomazone.
Wissenschaftliche Forschungsanwendungen
Clomazone is widely used in scientific research as a tool to study the effects of herbicides on plant growth and development. It is also used to investigate the mechanisms of herbicide resistance in weeds. Clomazone has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for plant growth and development.
Eigenschaften
CAS-Nummer |
134254-65-2 |
|---|---|
Produktname |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI) |
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
AXWILTPWVJTBBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Kanonische SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Synonyme |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



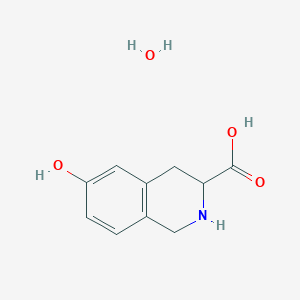
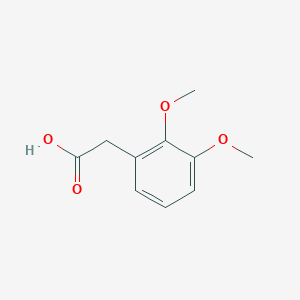
![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
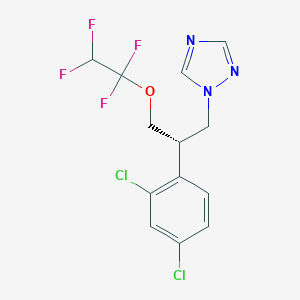
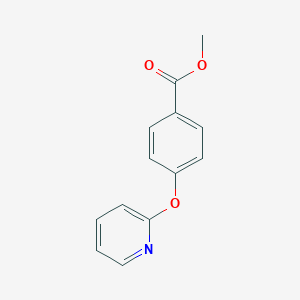
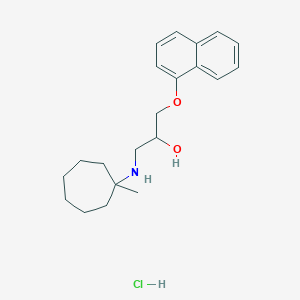
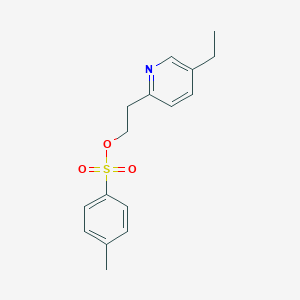
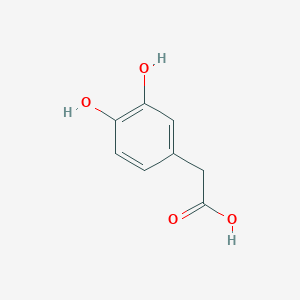
![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)
